1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system that includes a pyrazole ring and an isoquinoline ring. The presence of a piperidinyl group and a methyl group further enhances its chemical complexity and potential for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- can be achieved through various synthetic routes. One common method involves the condensation of an aromatic amine, an aromatic aldehyde, and a pyrazolone in the presence of a suitable solvent like ethylene glycol . The reaction typically requires heating for a few hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, which are advantageous due to their efficiency and high yield. These reactions often utilize readily available starting materials and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole ring, similar to the structure of 1H-Pyrazolo[4,3-c]isoquinoline.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)- is unique due to its specific substitution pattern and the presence of a piperidinyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
1H-Pyrazolo[4,3-c]isoquinoline, specifically the derivative 3-methyl-5-(1-methyl-4-piperidinyl)-, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article aims to present a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of 1H-pyrazolo[4,3-c]isoquinoline derivatives typically involves the reaction of hydrazines with appropriate aldehydes or ketones. For instance, the compound can be synthesized through a modified Pictet-Spengler reaction, which has been optimized for various substituents to enhance biological activity . The structural formula can be represented as follows:
This compound features a pyrazolo ring fused to an isoquinoline structure, providing unique pharmacological properties.
Kinase Inhibition
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]isoquinoline exhibit significant inhibitory activity against various kinases. A notable example is the inhibition of Haspin kinase, which is critical in cell cycle regulation. The IC50 values for selected compounds in this series are summarized in Table 1.
Compound | Haspin IC50 (nM) | Other Kinases IC50 (nM) |
---|---|---|
1b | 57 | CLK1: 221 |
1c | 66 | CDK9: 916 |
3a | 45 | GSK3: 89 |
3b | 100 | CDK5: 100 |
Table 1 illustrates the potency of various derivatives against Haspin and other kinases. The introduction of different substituents at the 4 or 8 positions significantly alters the inhibitory profile, indicating that structural modifications can enhance selectivity and potency .
The mechanism by which these compounds exert their biological effects involves competitive inhibition at the ATP-binding site of kinases. Molecular docking studies have suggested that the pyrazolo[4,3-c]isoquinoline scaffold fits well within these binding sites, facilitating effective inhibition .
Case Study: Haspin Inhibition
A study conducted by researchers at a leading pharmaceutical institute focused on the development of selective Haspin inhibitors derived from pyrazolo[4,3-c]isoquinoline. The study highlighted that compounds with specific substitutions exhibited enhanced selectivity and potency compared to traditional inhibitors. For example, compound 1b showed an IC50 value of 57 nM against Haspin while maintaining low activity against other kinases .
Cellular Studies
Cellular assays have indicated that these compounds not only inhibit kinase activity but also affect cellular processes such as proliferation and apoptosis. For instance, certain derivatives exhibited antiproliferative effects on cancer cell lines with IC50 values in the nanomolar range . This suggests potential applications in cancer therapy.
Properties
CAS No. |
645417-86-3 |
---|---|
Molecular Formula |
C17H20N4 |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
3-methyl-5-(1-methylpiperidin-4-yl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H20N4/c1-11-15-17(20-19-11)14-6-4-3-5-13(14)16(18-15)12-7-9-21(2)10-8-12/h3-6,12H,7-10H2,1-2H3,(H,19,20) |
InChI Key |
VULUUGXJAZUWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4CCN(CC4)C |
Origin of Product |
United States |
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